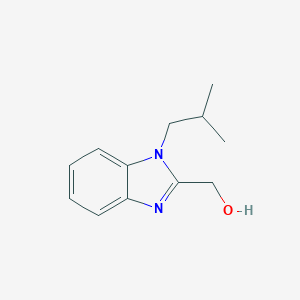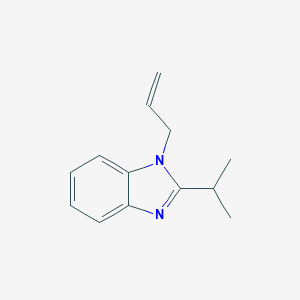![molecular formula C19H25N5O3S B381593 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide](/img/structure/B381593.png)
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 4-methylphenylsulfonyl group and an acetohydrazide moiety linked to a 1-methyl-1H-pyrrole group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves several steps. One common method includes the following steps:
Formation of the piperazine derivative: The piperazine ring is first substituted with a 4-methylphenylsulfonyl group. This can be achieved through the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the acetohydrazide moiety: The acetohydrazide group is introduced by reacting the piperazine derivative with acetic anhydride and hydrazine hydrate.
Coupling with the pyrrole derivative: The final step involves the condensation of the acetohydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Analyse Chemischer Reaktionen
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide include:
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-1-morpholino-1-ethanone: This compound features a morpholine ring instead of the pyrrole group, leading to different chemical and biological properties.
2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-N’-[(Z)-(2,4,6-trimethoxyphenyl)methylene]acetohydrazide: This compound has a trimethoxyphenyl group instead of the pyrrole group, which may affect its reactivity and interactions with biological targets.
The uniqueness of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H25N5O3S |
|---|---|
Molekulargewicht |
403.5g/mol |
IUPAC-Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H25N5O3S/c1-16-5-7-18(8-6-16)28(26,27)24-12-10-23(11-13-24)15-19(25)21-20-14-17-4-3-9-22(17)2/h3-9,14H,10-13,15H2,1-2H3,(H,21,25)/b20-14- |
InChI-Schlüssel |
HXFRIHNKCPFLTL-ZHZULCJRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CN3C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CN3C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B381510.png)
![Ethyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381511.png)
![2,7-Dimethyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381512.png)
![ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B381513.png)
![2-{4-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381515.png)

![2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B381518.png)
![N-isopropyl-2-{2-[(2-naphthyloxy)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B381519.png)
![Ethyl 4-(2-chlorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B381520.png)
![ethyl 4-(3,4-dimethylphenyl)-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B381522.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B381524.png)

![Ethyl 4-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B381528.png)

